5-Amino-2,4-difluorobenzonitrile
CAS No.: 952285-54-0
Cat. No.: VC7927323
Molecular Formula: C7H4F2N2
Molecular Weight: 154.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952285-54-0 |
|---|---|
| Molecular Formula | C7H4F2N2 |
| Molecular Weight | 154.12 |
| IUPAC Name | 5-amino-2,4-difluorobenzonitrile |
| Standard InChI | InChI=1S/C7H4F2N2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |
| Standard InChI Key | CLXALIZDXHGGIK-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1N)F)F)C#N |
| Canonical SMILES | C1=C(C(=CC(=C1N)F)F)C#N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-amino-2,4-difluorobenzonitrile is defined by its substitution pattern, which directly influences its physicochemical behavior. Key structural parameters include:
The amino group at position 5 introduces electron-donating effects, while fluorine atoms at positions 2 and 4 enhance electrophilic substitution resistance. The nitrile group contributes to dipole interactions, affecting solubility and crystallinity .
Synthesis and Production Methods
Laboratory-Scale Synthesis
5-Amino-2,4-difluorobenzonitrile is typically synthesized via a two-step process:
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Nitration of 2,4-Difluorobenzonitrile: The precursor 2,4-difluorobenzonitrile (CAS 3939-09-1) undergoes nitration using a mixture of nitric and sulfuric acids, yielding 5-nitro-2,4-difluorobenzonitrile.
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Reduction of the Nitro Group: Catalytic hydrogenation with Raney nickel or palladium on carbon reduces the nitro group to an amino group, producing the target compound .
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times. Advanced catalytic systems, such as immobilized metal catalysts, minimize byproduct formation and improve scalability .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atoms at positions 2 and 4 participate in nucleophilic aromatic substitution (NAS) reactions. For example, treatment with sodium methoxide replaces fluorine with methoxy groups, yielding 5-amino-2,4-dimethoxybenzonitrile .
Nitrile Group Transformations
The nitrile moiety undergoes reduction with lithium aluminum hydride () to form a primary amine () or hydrolysis to a carboxylic acid () under acidic conditions .
Amino Group Reactivity
Applications in Pharmaceutical Development
AKR1C3 Inhibitors for Cancer Therapy
A 2024 patent (US20240262827A1) highlights derivatives of 5-amino-2,4-difluorobenzonitrile as potent inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme overexpressed in prostate and breast cancers. Key compounds, such as 6-fluoro-N-[[4-fluoro-3-(2-hydroxyethylamino)phenyl]methyl]-4-oxospiro[3H-quinoline-2,4'-piperidine]-1'-carboxamide, exhibit IC50 values <10 nM in enzymatic assays .
Antibacterial Agents
Structural analogs of this compound demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting penicillin-binding proteins. Modifications at the amino group enhance membrane permeability and reduce efflux pump resistance .
Physicochemical Properties and Stability
Solubility and Partitioning
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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LogP: Calculated partition coefficient of 1.8 indicates moderate lipophilicity, favoring blood-brain barrier penetration in drug candidates .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 220°C, making it suitable for high-temperature reactions .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| 4-Amino-2,5-difluorobenzonitrile | Amino group at position 4 | Less active in AKR1C3 inhibition |
| 2,4-Difluorobenzonitrile | Lacks amino group | Precursor in synthesis |
The positional isomerism of the amino group significantly impacts biological activity, with the 5-substituted derivative showing superior enzyme affinity .
Future Directions and Research Opportunities
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve aqueous solubility.
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Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral derivatives.
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Green Chemistry: Solvent-free synthesis using microwave irradiation to reduce environmental impact.
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